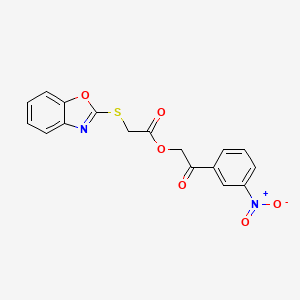![molecular formula C19H11ClN4O4 B6138783 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as GW 501516, is a synthetic PPAR-δ (peroxisome proliferator-activated receptor delta) agonist. It was developed in the late 1990s as a potential treatment for metabolic and cardiovascular diseases, but it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.
Mécanisme D'action
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 works by activating PPAR-δ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. By activating PPAR-δ, 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 enhances the utilization of fatty acids for energy, improves insulin sensitivity, and reduces inflammation.
Biochemical and Physiological Effects:
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 has been shown to improve endurance and exercise performance in animal studies. It has also been found to reduce body weight, improve glucose tolerance, and increase HDL cholesterol levels in obese and diabetic animal models. In human studies, 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 has been shown to increase endurance and fat oxidation during exercise, but its long-term effects on health and performance are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, its use is limited by its banned status in sports and the lack of long-term safety data in humans.
Orientations Futures
Future research on 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 should focus on its potential therapeutic applications in various diseases, including metabolic and cardiovascular diseases. Additionally, more studies are needed to investigate its long-term effects on health and performance, as well as its safety in humans. Finally, the development of selective PPAR-δ agonists with improved safety profiles could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with 2-aminopyridine to form 2-chloro-4-nitro-N-(2-pyridyl)benzamide. This intermediate is then reacted with 5-bromo-2-hydroxybenzoic acid to form 2-chloro-4-nitro-N-[2-(5-bromo-2-hydroxyphenyl)-1,3-benzoxazol-5-yl]benzamide, which is finally de-brominated using zinc dust to yield the desired product.
Applications De Recherche Scientifique
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. It has also been investigated for its potential to improve endurance and performance in athletes.
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O4/c20-15-9-13(24(26)27)4-5-14(15)18(25)22-12-3-6-17-16(8-12)23-19(28-17)11-2-1-7-21-10-11/h1-10H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYXUMVWQOZYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6138707.png)
![3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B6138715.png)

![N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide](/img/structure/B6138729.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6138736.png)


![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6138756.png)
![2-({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6138774.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)